1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea typically involves the reaction of urea derivatives with substituted phenols under controlled conditions. One common method includes the use of carbamoyl chlorides and substituted phenols in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is usually heated to a specific temperature and maintained for a set duration to ensure complete reaction. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in the formation of alcohols or amines .
Scientific Research Applications
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its therapeutic potential in treating certain diseases by modulating biological pathways.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its potential therapeutic effects and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Similar in structure but lacks the substituted phenyl groups.
2,4,6,8-Tetraazanonanediamide, 5-oxo-:
Uniqueness
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
6301-26-4 |
---|---|
Molecular Formula |
C17H20N6O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1,3-bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N6O5/c18-15(26)20-13(9-5-1-3-7-11(9)24)22-17(28)23-14(21-16(19)27)10-6-2-4-8-12(10)25/h1-8,13-14,24-25H,(H3,18,20,26)(H3,19,21,27)(H2,22,23,28) |
InChI Key |
QPTFNPBKBYNQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(NC(=O)N)NC(=O)NC(C2=CC=CC=C2O)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.